molecular formula C17H33ClO3 B583491 (1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) tetradecanoate CAS No. 1330056-39-7

(1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) tetradecanoate

Cat. No.: B583491
CAS No.: 1330056-39-7
M. Wt: 325.929
InChI Key: DWUKGWYRAJZVFA-SUTULTBBSA-N
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Description

(1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) tetradecanoate: is a stable isotope-labeled compound with the molecular formula C17H28D5ClO3 and a molecular weight of 325.93 g/mol . . This compound is used in various research applications due to its unique properties and stable isotope labeling.

Preparation Methods

The synthesis of (1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) tetradecanoate involves several steps. The general synthetic route includes the following steps :

    Starting Material: The synthesis begins with the preparation of the starting material, which is typically a chlorinated alcohol.

    Deuteration: The chlorinated alcohol is then subjected to deuteration, where hydrogen atoms are replaced with deuterium atoms.

    Esterification: The deuterated chlorinated alcohol is then esterified with myristic acid to form the final product, this compound.

The reaction conditions for these steps typically involve the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product .

Chemical Reactions Analysis

(1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) tetradecanoate undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form a carbonyl group.

    Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) tetradecanoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) tetradecanoate involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide stability and allow for precise tracking in metabolic studies. The compound can interact with enzymes and receptors, affecting their activity and leading to various biological effects .

Comparison with Similar Compounds

(1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) tetradecanoate can be compared with other similar compounds, such as:

This compound is unique due to its stable isotope labeling, which provides advantages in research applications requiring precise tracking and quantification .

Properties

IUPAC Name

(1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)21-16(14-18)15-19/h16,19H,2-15H2,1H3/i14D2,15D2,16D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUKGWYRAJZVFA-SUTULTBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(CO)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858157
Record name 1-Chloro-3-hydroxy(~2~H_5_)propan-2-yl tetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330056-39-7
Record name 1-Chloro-3-hydroxy(~2~H_5_)propan-2-yl tetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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